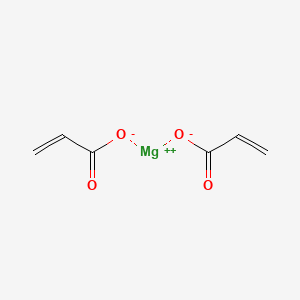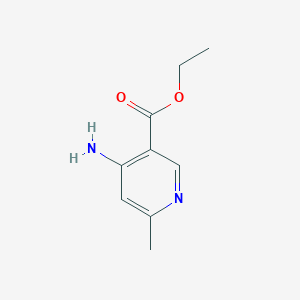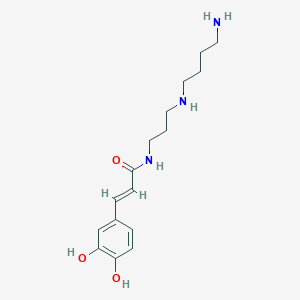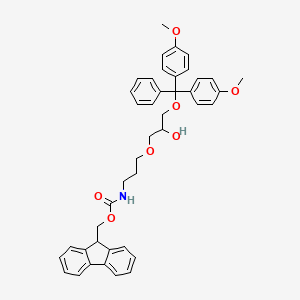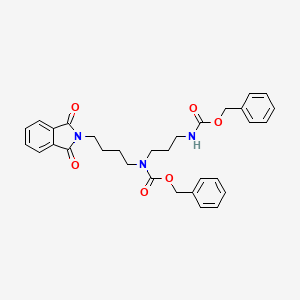
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyl, carbamate, and isoindolinone moieties, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.
Formation of Isoindolinone Moiety: The isoindolinone moiety is introduced through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The protected amino group is then coupled with the isoindolinone-containing intermediate using a carbamate linkage.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The carbamate and isoindolinone moieties can be reduced to their corresponding amines and alcohols, respectively.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbamate moiety can produce primary amines.
科学的研究の応用
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the isoindolinone moiety.
tert-Butyl N-(benzyloxy)carbamate: Contains a tert-butyl group instead of the isoindolinone moiety.
Benzyl carbamate: Simpler structure with only the benzyl and carbamate groups.
Uniqueness
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate is unique due to the presence of the isoindolinone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C31H33N3O6 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
benzyl N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C31H33N3O6/c35-28-26-16-7-8-17-27(26)29(36)34(28)21-10-9-19-33(31(38)40-23-25-14-5-2-6-15-25)20-11-18-32-30(37)39-22-24-12-3-1-4-13-24/h1-8,12-17H,9-11,18-23H2,(H,32,37) |
InChIキー |
GGFWMFQEMAOSGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)



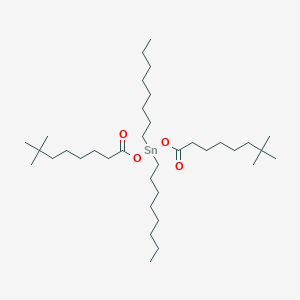
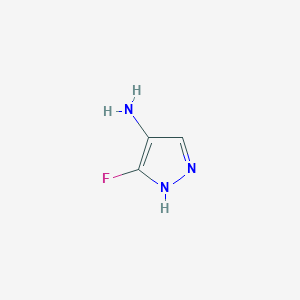
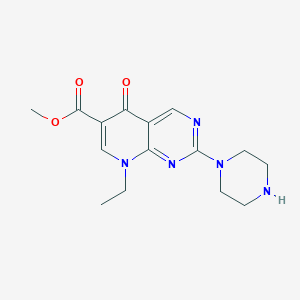

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
